Methyl 3-methylimidazo[1,5-a]pyrazine-1-carboxylate
Description
Methyl 3-methylimidazo[1,5-a]pyrazine-1-carboxylate is a heterocyclic compound featuring an imidazo[1,5-a]pyrazine core substituted with a methyl ester at position 1 and a methyl group at position 2. For instance, ethyl and methyl esters of imidazo[1,5-a]pyrazine derivatives are frequently utilized as intermediates in drug synthesis, such as DPP-4 inhibitors (e.g., Retagliptin phosphate) . These compounds often serve as scaffolds for developing therapeutics due to their tunable electronic and steric properties, which influence bioavailability and target binding .
Properties
IUPAC Name |
methyl 3-methylimidazo[1,5-a]pyrazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-6-11-8(9(13)14-2)7-5-10-3-4-12(6)7/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEPGSLPNGZXIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1C=CN=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801167502 | |
| Record name | Imidazo[1,5-a]pyrazine-1-carboxylic acid, 3-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801167502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341040-37-6 | |
| Record name | Imidazo[1,5-a]pyrazine-1-carboxylic acid, 3-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1341040-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,5-a]pyrazine-1-carboxylic acid, 3-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801167502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methylimidazo[1,5-a]pyrazine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the condensation of 1H-imidazole-4-carboxylic acid derivatives with 1,3-diketones or malondialdehyde derivatives under acidic conditions . This reaction can be catalyzed by trifluoroacetic acid, leading to the formation of the imidazo[1,5-a]pyrazine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the isolation and purification processes are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methylimidazo[1,5-a]pyrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Methyl 3-methylimidazo[1,5-a]pyrazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis activity.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: Due to its unique structural properties, it is also explored for use in material science applications.
Mechanism of Action
The mechanism of action of Methyl 3-methylimidazo[1,5-a]pyrazine-1-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Key Observations :
- Ester vs.
- Hydrogenation : Hydrogenated cores (e.g., 5,6,7,8-tetrahydro derivatives) exhibit reduced aromaticity, which may alter binding affinity to biological targets .
- Halogenation : Chloro or trifluoromethyl groups (e.g., in Ethyl 6-chloro-3-oxo-2,3-dihydroimidazo[1,5-a]pyrazine-1-carboxylate) introduce steric bulk and electron-withdrawing effects, influencing reactivity and metabolic stability .
Antagonistic and Anti-inflammatory Potential
- Pyrazolo[1,5-a]quinoxaline derivatives (structurally related to imidazo[1,5-a]pyrazines) exhibit TLR7 antagonism with IC₅₀ values of 8.2–10 µM. Alkyl chain length (4–5 carbons) and substituents (e.g., isobutyl) are critical for potency .
- Pyrazolo[1,5-a]pyrimidine derivatives demonstrate anti-inflammatory activity, with compound 3a showing 82.6% analgesic potency relative to Novalgin. Substituents like methylsulfanyl or amino groups enhance activity .
Biological Activity
Methyl 3-methylimidazo[1,5-a]pyrazine-1-carboxylate is a heterocyclic compound belonging to the imidazo[1,5-a]pyrazine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
This compound exhibits several notable biological activities, including:
- Antimicrobial Properties : The compound has shown promising results against various pathogens, making it a candidate for developing new antimicrobial agents.
- Antituberculosis Activity : Research indicates that it may serve as a scaffold for designing novel anti-tuberculosis drugs, particularly against drug-resistant strains of Mycobacterium tuberculosis .
- Enzyme Inhibition : The compound is known to inhibit specific enzymes, which can disrupt metabolic pathways in pathogens .
The biological activity of this compound is primarily attributed to its interaction with molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may bind to the active sites of enzymes, preventing substrate access and thereby inhibiting their function. This mechanism is crucial for its antimicrobial and antituberculosis activities .
- Receptor Interaction : It can also interact with various receptors, influencing signaling pathways that affect cellular responses .
Antituberculosis Efficacy
A study investigated the efficacy of this compound derivatives against drug-resistant Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited low minimum inhibitory concentrations (MICs), demonstrating potent antitubercular activity. For instance:
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| 6a | 0.002 | H37Rv strain |
| 6j | 0.004 | rINH-resistant |
These findings suggest that modifications to the compound's structure can enhance its efficacy against resistant strains .
Enzyme Inhibition Studies
In another study focusing on enzyme inhibition, this compound was evaluated for its ability to inhibit specific kinases involved in cellular signaling pathways. The compound demonstrated significant inhibitory activity with IC50 values below 10 nM for certain targets, indicating its potential as a therapeutic agent in conditions like cancer and infectious diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Type | Similarity | Unique Features |
|---|---|---|
| Imidazo[1,2-a]pyridines | Fused bicyclic structure | Different nitrogen positioning |
| Imidazo[1,5-a]pyrimidines | Structural analogs | Variations in ring composition |
The unique arrangement of nitrogen atoms and the presence of a methyl group contribute to its distinct chemical reactivity and biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
